2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
CAS No.: 1780374-27-7
Cat. No.: VC3087897
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
![2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one - 1780374-27-7](/images/structure/VC3087897.png)
Specification
CAS No. | 1780374-27-7 |
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Molecular Formula | C12H16N2O3 |
Molecular Weight | 236.27 g/mol |
IUPAC Name | 2-amino-1-(9-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone |
Standard InChI | InChI=1S/C12H16N2O3/c1-16-10-4-2-3-9-8-14(11(15)7-13)5-6-17-12(9)10/h2-4H,5-8,13H2,1H3 |
Standard InChI Key | KTRFVMRDWTWTES-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C1OCCN(C2)C(=O)CN |
Canonical SMILES | COC1=CC=CC2=C1OCCN(C2)C(=O)CN |
Introduction
Comparative Analysis with Related Compounds
Functional Group Significance
The aminoethanone functional group in 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-one is particularly noteworthy. Similar functionality can be observed in 1-(10-methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone (PubChem CID: 10264838), which contains a methoxy group and an acetyl (ethanone) moiety . The presence of these groups typically confers hydrogen bond acceptor capabilities and influences the compound's solubility and receptor-binding characteristics.
Structure-Property Relationships
Physicochemical Properties
Based on structural analysis and comparison with related compounds, we can estimate several key physicochemical properties of 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-one. These properties are crucial for understanding its potential biological behavior and are summarized in Table 1.
Table 1: Estimated Physicochemical Properties of 2-Amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-one
Property | Estimated Value | Basis for Estimation |
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Molecular Weight | ~260-280 g/mol | Derived from structural formula |
Hydrogen Bond Acceptors | 5 | Oxygen and nitrogen atoms |
Hydrogen Bond Donors | 1-2 | NH₂ group |
cLogP | 1.5-2.5 | Based on similar benzoxazepines |
Topological Polar Surface Area | ~70-90 Ų | Calculated from functional groups |
Rotatable Bonds | 3-4 | Structural analysis |
Comparison with Related Heterocyclic Compounds
The structural features of 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-one can be compared with those of related compounds to understand its potential pharmacological profile. Table 2 presents a comparative analysis with structurally similar compounds.
Table 2: Structural Comparison with Related Heterocyclic Compounds
Chemical Synthesis and Reactivity
Chemical Reactivity Profile
The reactivity of 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-one is influenced by its functional groups. The primary amine is likely nucleophilic and capable of participating in various reactions, while the carbonyl group provides an electrophilic center. The methoxy group may influence electronic distribution within the aromatic system, affecting reactivity patterns. These characteristics make the compound potentially versatile in chemical transformations.
Analytical Characterization
Spectroscopic Properties
Based on structural features, 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-one would likely exhibit characteristic spectroscopic properties. Table 3 presents predicted spectroscopic features.
Table 3: Predicted Spectroscopic Properties
Analytical Technique | Expected Characteristics |
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¹H NMR | Signals for aromatic protons (6.5-8.0 ppm), methoxy group (~3.8 ppm), amino protons (~1.5-2.5 ppm), and aliphatic protons of the oxazepine ring (1.5-4.0 ppm) |
¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm), methoxy carbon (~55 ppm), and aliphatic carbons (25-60 ppm) |
IR | N-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), C-O stretching (~1200-1250 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹) |
Mass Spectrometry | Molecular ion peak corresponding to molecular weight, fragmentation patterns including loss of amino group, methoxy group, and cleavage at the oxazepine ring |
Identification Methods
For identification and characterization of 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-one, multiple analytical techniques would typically be employed. HPLC-MS/MS would allow for both separation and structural confirmation, while X-ray crystallography could provide definitive structural information if suitable crystals could be obtained. Similar approaches have been used for related compounds described in the literature .
Research Gaps and Future Directions
Current Limitations
The available literature appears to have limited specific information on 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethan-1-one, presenting several research gaps:
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Lack of comprehensive physicochemical characterization
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Limited data on biological activity profiles
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Absence of detailed synthetic routes
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Insufficient structure-activity relationship studies
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Minimal information on potential therapeutic applications
Recommended Research Avenues
To address these limitations, several research directions merit attention:
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Comprehensive synthetic studies to develop efficient routes to the compound
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Detailed structural characterization using advanced analytical techniques
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Pharmacological screening to identify potential biological activities
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Computational studies to predict target interactions and ADME properties
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Structure-activity relationship studies through synthesis of analogues with variations in the methoxy position and aminoethanone moiety
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